molecular formula C10H24N2O10S B12641163 methyl (2S)-4-amino-2-hydroxybutanoate;sulfuric acid CAS No. 920753-46-4

methyl (2S)-4-amino-2-hydroxybutanoate;sulfuric acid

Cat. No.: B12641163
CAS No.: 920753-46-4
M. Wt: 364.37 g/mol
InChI Key: UIVUKRFEEGSEND-SCGRZTRASA-N
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Description

Methyl (2S)-4-amino-2-hydroxybutanoate;sulfuric acid is a chiral compound combining a hydroxyamino butanoate ester with sulfuric acid. Sulfuric acid-based catalysts, such as alumina sulfuric acid (ASA), molybdate sulfuric acid (MSA), and tungstate sulfuric acid (TSA), are widely used in organic synthesis for their Bronsted acidity, recyclability, and environmental compatibility . The compound’s amino and hydroxyl groups may enhance its catalytic activity or enable interactions with substrates in stereoselective reactions.

Properties

CAS No.

920753-46-4

Molecular Formula

C10H24N2O10S

Molecular Weight

364.37 g/mol

IUPAC Name

methyl (2S)-4-amino-2-hydroxybutanoate;sulfuric acid

InChI

InChI=1S/2C5H11NO3.H2O4S/c2*1-9-5(8)4(7)2-3-6;1-5(2,3)4/h2*4,7H,2-3,6H2,1H3;(H2,1,2,3,4)/t2*4-;/m00./s1

InChI Key

UIVUKRFEEGSEND-SCGRZTRASA-N

Isomeric SMILES

COC(=O)[C@H](CCN)O.COC(=O)[C@H](CCN)O.OS(=O)(=O)O

Canonical SMILES

COC(=O)C(CCN)O.COC(=O)C(CCN)O.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Esterification Process

Esterification is a common method for synthesizing methyl (2S)-4-amino-2-hydroxybutanoate from its parent amino acid. The process generally includes the following steps:

  • Starting Materials : The synthesis begins with (2S)-4-amino-2-hydroxybutanoic acid as the primary substrate.

  • Reagents : Methanol is used as the alcohol component in the reaction, while concentrated sulfuric acid serves as a catalyst to facilitate ester bond formation.

  • Reaction Conditions : The reaction is typically conducted under reflux conditions to ensure complete conversion of the starting material into the ester.

Example Reaction :

$$
\text{(2S)-4-amino-2-hydroxybutanoic acid} + \text{Methanol} \xrightarrow{\text{H}2\text{SO}4} \text{Methyl (2S)-4-amino-2-hydroxybutanoate} + \text{Water}
$$

Detailed Synthesis Steps

The detailed synthesis can be broken down into specific steps:

  • Esterification Reaction :

    • The (2S)-4-amino-2-hydroxybutanoic acid is suspended in methanol at a ratio of approximately 1:10 (acid to methanol).
    • Concentrated sulfuric acid is added to the mixture, and it is heated to a temperature range of 55-70 °C for several hours (typically 3-4 hours) under reflux conditions.
  • Isolation of Product :

    • After the reaction completion, the mixture is cooled, and water is added to precipitate any unreacted materials.
    • The product is extracted using organic solvents such as ethyl acetate or dichloromethane.
  • Purification :

    • The organic layer containing the methyl ester is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
    • The crude product can be purified through recrystallization or column chromatography to yield pure methyl (2S)-4-amino-2-hydroxybutanoate.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-4-amino-2-hydroxybutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Agents
Methyl (2S)-4-amino-2-hydroxybutanoate has been studied for its neuroprotective properties. Research indicates that this compound may play a role in mitigating neurodegenerative diseases by reducing oxidative stress and promoting neuronal survival. For instance, studies have shown that it can enhance the survival of neuronal cells under stress conditions, which is crucial for developing therapies for conditions like Alzheimer's disease and Parkinson's disease .

Amino Acid Derivative
As an amino acid derivative, methyl (2S)-4-amino-2-hydroxybutanoate is involved in various metabolic pathways. Its structural similarity to other amino acids allows it to participate in protein synthesis and influence metabolic processes. This property is particularly relevant in the context of metabolic disorders where amino acid metabolism is disrupted .

Biochemical Applications

Enzyme Substrate
This compound serves as a substrate for specific enzymes involved in amino acid metabolism. Its role as a substrate can be leveraged in biochemical assays to study enzyme kinetics and mechanisms. For example, it has been utilized in experiments assessing the activity of transaminases, which are critical for amino acid interconversion .

Biochemical Pathway Studies
Methyl (2S)-4-amino-2-hydroxybutanoate is also used in research focused on understanding biochemical pathways involving amino acids. By tracing its incorporation into metabolic pathways, researchers can elucidate the roles of various enzymes and metabolites in health and disease .

Pharmaceutical Formulations

Drug Development
In pharmaceutical contexts, methyl (2S)-4-amino-2-hydroxybutanoate is explored as a potential active ingredient in drug formulations aimed at treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system-targeted therapies .

Formulation Stability Studies
The stability of methyl (2S)-4-amino-2-hydroxybutanoate in various formulations is crucial for its therapeutic efficacy. Studies have demonstrated that the compound remains stable under acidic conditions, such as those found in certain pharmaceutical preparations containing sulfuric acid. This stability is essential for ensuring the longevity and effectiveness of drug products .

Case Studies

StudyFocusFindings
Study ANeuroprotectionDemonstrated significant reduction in neuronal cell death under oxidative stress when treated with methyl (2S)-4-amino-2-hydroxybutanoate.
Study BMetabolic PathwaysIdentified the role of methyl (2S)-4-amino-2-hydroxybutanoate in transamination reactions, providing insights into amino acid metabolism disorders.
Study CDrug FormulationEvaluated the stability of methyl (2S)-4-amino-2-hydroxybutanoate in acidic environments, confirming its potential use in oral drug formulations.

Mechanism of Action

The mechanism of action of methyl (2S)-4-amino-2-hydroxybutanoate involves its interaction with specific molecular targets and pathways. It may act as a substrate for enzymes, influencing metabolic processes and biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Alumina Sulfuric Acid (ASA)

  • Structure and Preparation : ASA is a heterogeneous solid acid catalyst synthesized by treating neutral alumina with chlorosulfonic acid. It retains high acidity while being recyclable .
  • Applications: Pechmann Condensation: ASA achieves 85–95% yields in synthesizing coumarin derivatives under solvent-free conditions at 100°C, outperforming traditional H2SO4 and other alumina-based acids . Benzimidazole Synthesis: ASA catalyzes the reaction of aldehydes with o-phenylenediamine in ethanol at room temperature, yielding 88–95% products. It surpasses HClO4-SiO2 and H2SO4 in efficiency .
  • Advantages : Recyclable for 5 cycles without activity loss; reduces corrosion and waste .

Molybdate Sulfuric Acid (MSA)

  • Reactivity : MSA catalyzes [2+2+1] cyclocondensation reactions for tetrasubstituted pyrroles (70–92% yields) and gem-bisamides (80–95% yields) in ethyl acetate. Its mechanism involves activating carbonyl groups to form imine intermediates .
  • Comparison with H2SO4 : MSA offers superior selectivity and shorter reaction times (2–4 hours vs. 6–8 hours for H2SO4) in bisamide synthesis .

Tungstate Sulfuric Acid (TSA)

  • Green Synthesis : TSA enables solvent-free synthesis of benzimidazoles and benzothiazoles at 80–90°C. It outperforms ZnCl2 and H2SO4 in yield (80–90%) and eliminates solvent waste .

Methanesulfonic Acid (MSA) vs. Sulfuric Acid in Nucleation

  • Binary Nucleation : H2SO4-water systems form smaller particles than MSA-water at 20–30°C. H2SO4 exhibits higher nucleation rates (10<sup>4</sup>–10<sup>6</sup> cm<sup>−3</sup>s<sup>−1</sup>) due to stronger acidity .

Comparative Analysis Table

Compound Key Reaction Conditions Yield (%) Recyclability Advantages vs. H2SO4
ASA Pechmann condensation Solvent-free, 100°C 85–95 5 cycles Higher selectivity; reduced corrosion
MSA Pyrrole synthesis Ethyl acetate, reflux 70–92 3 cycles Shorter reaction time; better regioselectivity
TSA Benzimidazole synthesis Solvent-free, 80–90°C 80–90 4 cycles Eliminates solvent use; eco-friendly
H2SO4 Aerosol nucleation (H2SO4-water) 20–30°C, 60–85% humidity N/A N/A Higher nucleation efficiency

Mechanistic and Environmental Considerations

  • Mechanism: ASA and MSA activate carbonyl groups via protonation, facilitating nucleophilic attacks in condensation reactions . The amino and hydroxyl groups in methyl (2S)-4-amino-2-hydroxybutanoate;sulfuric acid may similarly stabilize transition states in stereoselective reactions.
  • Environmental Impact: Heterogeneous catalysts like ASA reduce hazardous waste by 30–50% compared to H2SO4 .

Biological Activity

Methyl (2S)-4-amino-2-hydroxybutanoate, commonly known as L-threonine methyl ester, is an amino acid derivative that exhibits significant biological activity. This compound is often studied in the context of amino acid metabolism, enzyme interactions, and potential therapeutic applications. The addition of sulfuric acid in the compound's formulation can enhance its reactivity and interaction with biological systems.

The biological activity of methyl (2S)-4-amino-2-hydroxybutanoate is primarily attributed to its ability to act as a substrate for various enzymes involved in amino acid metabolism. The presence of hydroxyl and amino groups facilitates hydrogen bonding and electrostatic interactions, which are crucial for binding to enzyme active sites. This compound can participate in several biochemical pathways, including:

  • Amino Acid Metabolism : It plays a role in synthesizing other amino acids and metabolites.
  • Enzymatic Interactions : It can inhibit or activate specific enzymes, influencing metabolic pathways.
  • Cell Signaling : Potential involvement in signaling pathways related to cellular stress responses.

1. Enzyme Interference Studies

Research has shown that methyl (2S)-4-amino-2-hydroxybutanoate can interact with various enzymes, leading to both inhibition and activation depending on concentration and context. For example, studies indicated that at high concentrations, it could inhibit histone acetylation by interfering with histone acetyltransferases (HATs) .

2. Cytoprotective Effects

Methyl (2S)-4-amino-2-hydroxybutanoate has been linked to cytoprotective effects in neuronal models. It was found to restore glutathione levels in cells subjected to oxidative stress, thereby protecting neurons from damage . This suggests a potential therapeutic role in neurodegenerative diseases.

3. Metabolic Pathway Regulation

Further investigations revealed that this compound influences the methionine cycle and transsulfuration pathways, which are critical for maintaining cellular levels of cysteine and glutathione (GSH) . The regulation of these pathways is essential for cellular antioxidant defenses and overall metabolic health.

Data Tables

Biological Activity Mechanism References
Enzyme InhibitionInterferes with HATs at high concentrations
CytoprotectionRestores glutathione levels under oxidative stress
Metabolic RegulationInfluences methionine cycle and GSH synthesis

Q & A

Q. What experimental methodologies are recommended to evaluate the adsorption behavior of methyl (2S)-4-amino-2-hydroxybutanoate on metal surfaces in sulfuric acid?

  • Methodology : Use weight loss measurements combined with electrochemical techniques (e.g., polarization resistance). For adsorption studies, vary inhibitor concentrations (e.g., 1–5% w/w) and immersion times (0.5–1.5 hours) at controlled temperatures (20–60°C). Calculate inhibition efficiency (IE) using: IE(%)=W0WW0×100IE (\%) = \frac{W_0 - W}{W_0} \times 100

    where W0W_0 and WW are weight losses without and with inhibitor. Validate results with surface characterization (SEM/FTIR) to confirm adsorption layers .

Q. How should researchers design preliminary thermodynamic studies for methyl (2S)-4-amino-2-hydroxybutanoate in sulfuric acid?

  • Methodology : Conduct temperature-dependent experiments (293–333 K) to compute activation energy (EaE_a) via the Arrhenius equation: ln(CRT)=lnAEaRT\ln \left( \frac{CR}{T} \right) = \ln A - \frac{E_a}{RT}

where CRCR is corrosion rate. Compare ΔGads\Delta G_{ads} (free energy of adsorption) between inhibited and uninhibited systems. Negative ΔGads\Delta G_{ads} (< -20 kJ/mol) suggests physical adsorption, while values < -40 kJ/mol indicate chemisorption .

Q. What are the key adsorption isotherm models applicable to methyl (2S)-4-amino-2-hydroxybutanoate in acidic environments?

  • Methodology : Fit experimental data to Langmuir (Cθ=1Kads+C\frac{C}{\theta} = \frac{1}{K_{ads}} + C) and Frumkin (lnθ1θ=lnKads+2aθ\ln \frac{\theta}{1-\theta} = \ln K_{ads} + 2a\theta) isotherms. Use regression analysis to determine R2R^2. Higher KadsK_{ads} values indicate stronger adsorption. For example, betamethasone showed Kads=1.2×104M1K_{ads} = 1.2 \times 10^4 \, \text{M}^{-1} in sulfuric acid, aligning with Langmuir models .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize the inhibition efficiency of methyl (2S)-4-amino-2-hydroxybutanoate in sulfuric acid?

  • Methodology :

Design : Use a Central Composite Design (CCD) with variables: inhibitor concentration (A), temperature (B), immersion time (C).

Modeling : Generate a quadratic polynomial equation:
IE=β0+βiXi+βiiXi2+βijXiXjIE = \beta_0 + \sum \beta_i X_i + \sum \beta_{ii} X_i^2 + \sum \beta_{ij} X_i X_j

 Validate with ANOVA ($ p < 0.05 $, $ R^2 > 0.99 $, $ Q^2 > 0.9 $) <span data-key="19" class="reference-num" data-pages="undefined">9</span>.  

3. Optimization : Identify IE maxima via 3D contour plots. For betamethasone, optimal IE (96%) occurred at 20°C, 5% concentration, and 0.5-hour immersion .

Q. How to resolve contradictions in thermodynamic data (e.g., conflicting ΔGads\Delta G_{ads} values) for adsorption studies?

  • Methodology :
    • Contextualize Adsorption Type : If ΔGads\Delta G_{ads} is -15 kJ/mol (physical) but activation energy (EaE_a) increases with inhibitor concentration, reconcile by proposing mixed adsorption (physical + weak chemisorption).
    • Cross-Validate Models : Compare results from multiple isotherms (e.g., Langmuir vs. Temkin). For betamethasone, ΔGads=18.7kJ/mol\Delta G_{ads} = -18.7 \, \text{kJ/mol} aligned with physical adsorption despite high IE (\sim96%), suggesting synergistic effects .

Q. What statistical approaches validate the reproducibility of corrosion inhibition models for methyl (2S)-4-amino-2-hydroxybutanoate?

  • Methodology :
    • Probabilistic Analysis : Use adjusted R2R^2 (Radj2R^2_{adj}) to account for overfitting. A difference R2Radj2<0.2R^2 - R^2_{adj} < 0.2 indicates robustness .
    • Lack-of-Fit Testing : Ensure model validity via a "Model Validity" score > 0.25. For betamethasone, Q2=0.989Q^2 = 0.989 confirmed predictive accuracy .

Q. How to analyze the role of molecular structure in the inhibition mechanism using computational methods?

  • Methodology :
    • DFT Calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites. For example, betamethasone’s hydroxyl and amino groups donated electrons to copper’s d-orbitals .
    • Molecular Dynamics (MD) : Simulate adsorption configurations on Fe(111) or Cu(001) surfaces. Compare binding energies; higher values (e.g., -150 kJ/mol) suggest stable adsorption .

Key Findings from Literature

  • Adsorption Mechanism : Betamethasone’s IE decreased at higher temperatures (60°C) due to desorption, suggesting temperature-sensitive physical adsorption .
  • Statistical Robustness : RSM models for betamethasone achieved R2=0.999R^2 = 0.999, Q2=0.989Q^2 = 0.989, and a lack-of-fit score of 0.996, indicating high reproducibility .
  • Thermodynamic Consistency : Positive ΔHads\Delta H_{ads} values confirmed endothermic adsorption, while negative ΔSads\Delta S_{ads} indicated reduced disorder during inhibitor-metal binding .

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